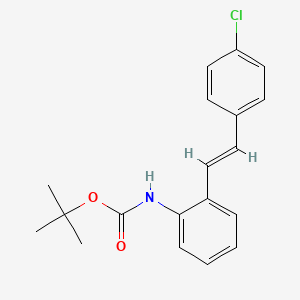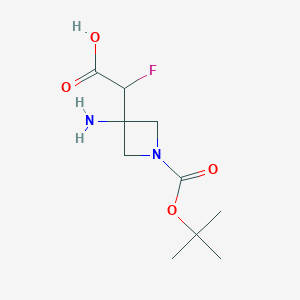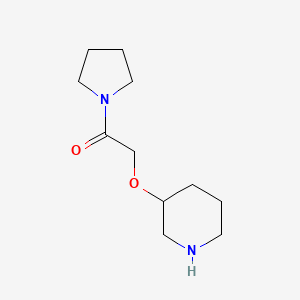![molecular formula C9H15NO3 B12864599 2-Methylhexahydrobenzo[d]oxazole-3(2H)-carboxylic acid CAS No. 856794-26-8](/img/structure/B12864599.png)
2-Methylhexahydrobenzo[d]oxazole-3(2H)-carboxylic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Methylhexahydrobenzo[d]oxazole-3(2H)-carboxylic acid is a heterocyclic compound that features a benzoxazole core structure. This compound is of interest due to its potential applications in various fields such as medicinal chemistry, organic synthesis, and materials science. The presence of both an oxazole ring and a carboxylic acid functional group makes it a versatile molecule for chemical modifications and biological interactions.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methylhexahydrobenzo[d]oxazole-3(2H)-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the reaction of 2-aminophenol with a suitable carboxylic acid derivative, such as an ester or an acid chloride, in the presence of a dehydrating agent. The reaction is usually carried out under reflux conditions in a solvent like toluene or xylene.
Industrial Production Methods
For industrial-scale production, the synthesis might involve continuous flow processes to ensure consistent quality and yield. Catalysts such as Lewis acids or transition metal complexes can be employed to enhance the reaction rate and selectivity. The use of green chemistry principles, such as solvent recycling and energy-efficient processes, is also considered to minimize environmental impact.
化学反应分析
Types of Reactions
2-Methylhexahydrobenzo[d]oxazole-3(2H)-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the oxazole ring to a more saturated form.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the benzoxazole core.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield oxo derivatives, while substitution reactions can produce a variety of functionalized benzoxazole compounds.
科学研究应用
2-Methylhexahydrobenzo[d]oxazole-3(2H)-carboxylic acid has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is explored as a lead compound in drug discovery for various therapeutic areas.
Industry: The compound is used in the development of new materials with specific properties, such as polymers and coatings.
作用机制
The mechanism of action of 2-Methylhexahydrobenzo[d]oxazole-3(2H)-carboxylic acid involves its interaction with specific molecular targets. The oxazole ring can interact with enzymes and receptors, modulating their activity. The carboxylic acid group can form hydrogen bonds and ionic interactions, enhancing the compound’s binding affinity and specificity. These interactions can influence various biological pathways, leading to the observed effects.
相似化合物的比较
Similar Compounds
Benzoxazole: A simpler analog without the carboxylic acid group.
2-Methylbenzoxazole: Similar structure but lacks the hexahydro component.
Hexahydrobenzoxazole: Lacks the methyl group and carboxylic acid functionality.
Uniqueness
2-Methylhexahydrobenzo[d]oxazole-3(2H)-carboxylic acid is unique due to the combination of its oxazole ring, methyl group, and carboxylic acid functionality. This combination provides a distinct set of chemical and biological properties, making it a valuable compound for various applications.
属性
CAS 编号 |
856794-26-8 |
|---|---|
分子式 |
C9H15NO3 |
分子量 |
185.22 g/mol |
IUPAC 名称 |
2-methyl-3a,4,5,6,7,7a-hexahydro-2H-1,3-benzoxazole-3-carboxylic acid |
InChI |
InChI=1S/C9H15NO3/c1-6-10(9(11)12)7-4-2-3-5-8(7)13-6/h6-8H,2-5H2,1H3,(H,11,12) |
InChI 键 |
ZUXVUFBJTJUFKE-UHFFFAOYSA-N |
规范 SMILES |
CC1N(C2CCCCC2O1)C(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-(2-Chlorobenzo[d]oxazol-4-yl)acetic acid](/img/structure/B12864517.png)
![1-Hydroxy-11-(4-hydroxyphenyl)-3-methyl-6,7,8,9-tetrahydropyridazino[1,2-a]indazol-10-ium](/img/structure/B12864524.png)
![[(2R,3R,4S,6R)-3-acetyloxy-6-methyl-2-(2,2,2-trichloroethanimidoyl)oxyoxan-4-yl] acetate](/img/structure/B12864533.png)

![2-Chloro-7-((trifluoromethyl)thio)benzo[d]oxazole](/img/structure/B12864543.png)
![3-Fluoro-2'-(pyrrolidine-3-carbonyl)-[1,1'-biphenyl]-2-carboxylic acid](/img/structure/B12864548.png)


![1-(7-(Difluoromethoxy)benzo[d]oxazol-2-yl)ethanone](/img/structure/B12864568.png)



![Ethyl 6-((1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)methyl)-4-(4-methoxyphenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate](/img/structure/B12864585.png)
![Methyl 3-{[2-(aminocarbonyl)-5-(4-methoxyphenyl)-3-thienyl]amino}-2-(2,2,2-trifluoroacetyl)acrylate](/img/structure/B12864597.png)
